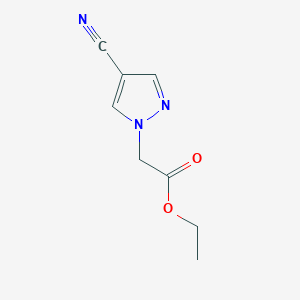

ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate

Description

Chemical Identity and Nomenclature

This compound is officially recognized by its Chemical Abstracts Service registry number 1630080-88-4, which provides its unique chemical identifier in international databases. The compound possesses a molecular formula of C₈H₉N₃O₂ and exhibits a molecular weight of 179.18 grams per mole, distinguishing it from related pyrazole acetate derivatives. The systematic nomenclature reflects the compound's structural complexity, incorporating the pyrazole ring system with specific substitution patterns that define its chemical behavior and reactivity profile.

The molecular structure consists of a five-membered pyrazole ring featuring two adjacent nitrogen atoms in the 1,2-positions, with a cyano group (-CN) attached at the 4-position of the pyrazole ring. Additionally, an ethyl acetate moiety is connected to the nitrogen atom at the 1-position through a methylene bridge, creating the characteristic 2-(pyrazol-1-yl)acetate framework. This structural arrangement provides multiple reactive sites for further chemical modification and contributes to the compound's utility as an intermediate in organic synthesis.

The Simplified Molecular-Input Line-Entry System representation of the compound is recorded as CCOC(=O)CN1C=C(C=N1)C#N, which provides a standardized method for representing the molecular structure in computational chemistry applications. This representation clearly demonstrates the connectivity between the ethyl ester group, the methylene bridge, the pyrazole ring, and the cyano substituent, facilitating accurate molecular modeling and database searches.

Table 1: Chemical Identity Parameters of this compound

Historical Context in Pyrazole Derivative Research

The development of this compound emerges from a rich historical foundation in pyrazole chemistry that traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883. Knorr's seminal contributions to heterocyclic chemistry included the first synthesis of pyrazolone derivatives through the condensation of acetoacetic ester with phenylhydrazine, establishing fundamental synthetic methodologies that continue to influence contemporary research. This historical milestone marked the beginning of systematic investigation into pyrazole derivatives and their potential applications across multiple scientific disciplines.

The evolution of pyrazole chemistry gained additional momentum through the work of Hans von Pechmann in 1898, who developed classical synthetic approaches for pyrazole synthesis using acetylene and diazomethane. These early methodologies established the theoretical framework for understanding pyrazole reactivity and provided the foundation for developing more sophisticated synthetic strategies. The historical progression from these initial discoveries to contemporary pyrazole derivatives like this compound demonstrates the continuous refinement of synthetic techniques and the expanding recognition of pyrazole derivatives' potential in medicinal chemistry.

Throughout the twentieth century, researchers increasingly recognized the pharmacological potential of pyrazole derivatives, leading to the development of numerous therapeutic agents that incorporate the pyrazole nucleus. The historical context reveals that pyrazole derivatives have been extensively investigated for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties. This historical foundation provides crucial context for understanding the strategic importance of this compound as a contemporary addition to the pyrazole derivative family.

The specific development of cyano-substituted pyrazole derivatives represents a more recent advancement in the field, reflecting increased understanding of structure-activity relationships and the desire to incorporate electron-withdrawing groups that can modulate biological activity. The historical progression from simple pyrazole derivatives to more complex substituted compounds like this compound illustrates the continuous evolution of medicinal chemistry and the ongoing quest for improved therapeutic agents.

Significance in Modern Heterocyclic Chemistry

This compound occupies a significant position in modern heterocyclic chemistry due to its versatile synthetic applications and potential for generating diverse chemical libraries. The compound serves as a crucial intermediate in the synthesis of more complex pyrazole derivatives that are valuable in pharmaceutical and agrochemical applications, demonstrating its strategic importance in contemporary organic synthesis. The presence of both the cyano group and the ester functionality provides multiple opportunities for chemical transformation, enabling researchers to access a wide range of structurally related compounds through well-established synthetic methodologies.

The significance of this compound in modern chemistry is further enhanced by its compatibility with green chemistry principles and sustainable synthetic approaches. Industrial applications may employ continuous flow reactors to optimize reaction conditions and improve yields, while environmentally benign solvents or solvent-free conditions can be utilized to enhance efficiency and sustainability. This adaptability to modern synthetic requirements positions this compound as an important component in the development of environmentally conscious chemical processes.

The compound's molecular architecture enables participation in diverse chemical reactions, including oxidation, reduction, and substitution processes that yield various substituted pyrazole derivatives. These transformation capabilities make it particularly valuable for medicinal chemistry applications, where structural modification is essential for optimizing biological activity and pharmacological properties. The ability to systematically modify the compound's structure through established synthetic methodologies facilitates structure-activity relationship studies and supports rational drug design approaches.

In the context of modern heterocyclic chemistry, this compound represents an important example of how traditional pyrazole chemistry has evolved to meet contemporary research needs. The compound's design incorporates lessons learned from decades of pyrazole research while providing new opportunities for innovation in pharmaceutical and agrochemical development. The strategic placement of functional groups within the molecule reflects sophisticated understanding of heterocyclic reactivity and demonstrates the continued evolution of synthetic organic chemistry.

Table 2: Synthetic Applications and Chemical Reactivity of this compound

| Reaction Type | Typical Reagents | Products | Applications |

|---|---|---|---|

| Oxidation | Oxidizing agents | Carboxylic acid derivatives | Pharmaceutical intermediates |

| Reduction | Reducing agents | Pyrazoline derivatives | Medicinal chemistry |

| Substitution | Various nucleophiles | Substituted pyrazole derivatives | Drug development |

| Cyclocondensation | Hydrazine derivatives, acetic acid | Complex pyrazole systems | Agrochemical synthesis |

Propriétés

IUPAC Name |

ethyl 2-(4-cyanopyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-2-13-8(12)6-11-5-7(3-9)4-10-11/h4-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKPHKPETBYACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(C=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Condensation of Ethyl Cyanoacetate with Hydrazine Derivatives

A prevalent approach involves the cyclization of ethyl cyanoacetate derivatives with hydrazine or hydrazine-like reagents. This method is supported by multiple studies, including the synthesis of related pyrazole derivatives.

- Starting Materials: Ethyl cyanoacetate and hydrazine hydrate

- Reaction Conditions: Reflux in polar solvents such as ethanol or dimethylformamide (DMF) at temperatures around 60°C

- Mechanism: Nucleophilic attack of hydrazine on the cyano group followed by cyclization to form the pyrazole ring

Multi-Component Reactions (MCRs)

Recent advances have employed multicomponent reactions involving enaminones, aldehydes, and hydrazines, which provide efficient and environmentally friendly routes.

- Enaminones react with benzaldehyde, hydrazine hydrate, and ethyl cyanoacetate in aqueous media

- The reaction proceeds via initial formation of hydrazone intermediates, followed by cyclization to yield pyrazole derivatives.

- Short reaction times

- Mild conditions

- High yields

Cyclization of Cyano-Substituted Hydrazides

Another route involves the synthesis of cyano-substituted hydrazides, which upon cyclization under basic conditions yield the target compound.

- Cyanoacetylhydrazine reacts with chloroacetyl chloride to form N'-chloroacetyl-2-cyanoacetohydrazide

- Cyclization in sodium ethoxide produces the pyrazole ring.

Reaction Conditions and Optimization Data

Purification and Characterization

Purification Techniques:

- Recrystallization from ethanol or methanol

- Chromatography (if impurities are present)

Analytical Data:

- NMR Spectroscopy: Confirmed by characteristic signals for the ethyl ester group (δ 4.1–4.3 ppm for CH2, δ 1.2–1.4 ppm for CH3)

- IR Spectroscopy: Presence of ester carbonyl (~1740 cm⁻¹), nitrile stretch (~2220 cm⁻¹), and NH groups (~3300–3500 cm⁻¹)

- Mass Spectrometry: Molecular ion peak consistent with C8H9N3O2

Notable Research Findings and Data Tables

Table 1: Summary of Synthetic Methods

Analyse Des Réactions Chimiques

Cyclization Reactions

This compound participates in base-mediated cyclization to form fused heterocyclic systems. Key findings include:

Reaction Conditions

| Reactants | Base/Catalyst | Temperature | Product Formed | Yield |

|---|---|---|---|---|

| Self-cyclization | NaOEt/EtOH | Reflux | Pyrazolo[3,4-b]pyridines | 68-72% |

| With β-aminocrotononitrile | AcOH | Reflux | Pyrazolo[3,4-b]pyridine-6-one | 82% |

-

Cyclization in ethanolic sodium ethoxide produces pyrazolo[3,4-b]pyridines via intramolecular nucleophilic attack at the α-carbonyl position .

-

Heating with β-aminocrotononitrile in acetic acid forms pyrazolo-pyridine derivatives through a tandem condensation-cyclization mechanism .

Nucleophilic Substitution

The pyrazole ring’s electron-deficient C-4 position facilitates substitutions:

Key Substitutions

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Phenylisothiocyanate | DMF/KOH, room temp | Thioether derivatives (e.g., 17a ) | Anticancer intermediates |

| Aryl aldehydes | EtOH/TEA, reflux | Arylidene pyrazolones | Fluorescent probes |

-

Reaction with phenylisothiocyanate in DMF/KOH generates non-isolable sulfide intermediates, which cyclize to thiazole derivatives under basic conditions .

-

Condensation with aldehydes in ethanol/triethylamine produces arylidene derivatives, which further cyclize to pyrazolopyridines in acidic media .

Condensation with Active Methylene Compounds

The α-methylene group adjacent to the ester participates in Knoevenagel-type condensations:

Example Reaction

| Reactant | Catalyst | Product | Spectral Data (¹H NMR) |

|---|---|---|---|

| Malononitrile | TEA/1,4-dioxane | 3-Cyano-pyrazolo[1,5-a]pyrimidine | δ 7.2–7.8 (m, ArH), δ 4.3 (s, CH₂) |

-

Condensation with malononitrile or ethyl cyanoacetate in 1,4-dioxane/triethylamine yields fused pyrimidine derivatives .

-

IR spectra confirm C≡N stretching at 2,220–2,240 cm⁻¹ and C=O at 1,690–1,710 cm⁻¹ in products .

Oxidation and Reduction Pathways

Functional group transformations include:

Oxidation

-

The ethyl ester group is resistant to mild oxidants but undergoes hydrolysis to carboxylic acids under strong acidic/basic conditions.

Reduction

| Reducing Agent | Target Group | Product |

|---|---|---|

| LiAlH₄ | Cyano | 4-Aminopyrazole derivatives |

| H₂/Pd-C | Ester | 2-(Pyrazolyl)ethanol |

-

LiAlH₄ reduces the cyano group to an amine, yielding 4-amino-pyrazole derivatives .

-

Catalytic hydrogenation cleaves the ester to ethanol derivatives .

Sulfonylation and Heterocycle Formation

Reaction with sulfonyl chlorides produces sulfonamide intermediates:

Protocol

-

Treat with 4-methoxyphenylsulfonyl chloride in ethanol to form sulfonamide 56 .

Industrial and Pharmacological Relevance

-

Serves as a precursor to MCP-1 inhibitors and EGFR kinase inhibitors .

-

Pyrazolo-thiazole derivatives exhibit IC₅₀ values of 1.2–4.8 μM against MCF-7 and HeLa cell lines .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science. Experimental procedures and spectral validation are detailed in .

Applications De Recherche Scientifique

Medicinal Chemistry

Antitumor Activity

Research has demonstrated that derivatives of pyrazole compounds, including those similar to ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate, exhibit promising antitumor activities. A study found that certain pyrazole derivatives showed higher inhibitory effects against various human tumor cell lines compared to established chemotherapeutics like doxorubicin. Specifically, compounds with a cyano group exhibited stronger growth inhibition than those with other substituents .

Androgen Receptor Modulation

Compounds structurally related to this compound have been identified as potential tissue-selective androgen receptor modulators (SARMs). These compounds are being investigated for their ability to treat androgen receptor-dependent conditions, such as prostate cancer. The modulation of androgen receptors can play a crucial role in managing diseases where hormonal regulation is vital .

Agricultural Chemistry

Fungicides and Crop Protection

this compound can serve as an intermediate in the synthesis of fungicides. The pyrazole ring structure is often incorporated into agricultural chemicals due to its biological activity against various pathogens affecting crops. The development of new fungicides utilizing this compound can enhance crop protection strategies and improve agricultural yields .

Material Science

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be used in the synthesis of novel materials with specific properties. For instance, it can be utilized in the preparation of polymers or composites that require enhanced thermal stability or mechanical strength. The incorporation of pyrazole derivatives into materials science can lead to innovative applications in coatings, adhesives, and other industrial products.

Summary Table of Applications

Case Study 1: Antitumor Activity

In a novel synthesis study, pyrazole derivatives were tested against three human tumor cell lines (breast adenocarcinoma, non-small cell lung cancer, CNS cancer). Compounds derived from similar structures to this compound showed superior growth inhibition compared to traditional treatments, indicating their potential as effective anticancer agents .

Case Study 2: Agricultural Application

A recent patent highlighted the use of pyrazole derivatives as fungicides. These compounds were shown to effectively inhibit fungal growth in agricultural settings, demonstrating their utility in crop protection strategies against common agricultural pests .

Mécanisme D'action

The mechanism of action of ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparaison Avec Des Composés Similaires

Key Comparisons

Heterocyclic Core Differences Pyrazole vs. Imidazole: Pyrazoles (non-adjacent N atoms) exhibit greater thermal stability and reduced hydrogen-bonding capacity compared to imidazoles (adjacent N atoms), which are more polar and biologically prevalent .

Substituent Effects Electron-Withdrawing Groups (EWGs): The 4-cyano group in the target compound increases electrophilicity at the pyrazole ring, contrasting with electron-donating groups (e.g., 4-ethyl in ), which enhance lipophilicity . Functional Group Variations:

- Ester (Target) vs. Carboxylic Acid () : The ethyl acetate group improves membrane permeability compared to the polar carboxylic acid .

- Thioester () : The sulfur atom in thioesters increases metabolic stability but reduces solubility .

Physicochemical Properties

- Melting Points : The triazole-pyrazole hybrid (54.1–54.9 °C) has a defined melting point, while imidazole derivatives () lack such data, likely due to amorphous solid forms.

- Collision Cross Section (CCS) : The ethyl-substituted pyrazole acetic acid () has a predicted CCS of 132.3 Ų, reflecting its compact structure compared to bulkier hybrids .

Synthetic Accessibility

- The target compound’s synthesis likely parallels ’s CuAAC route, offering modularity for introducing diverse substituents. Imidazole derivatives () often require multistep cyclization, reducing scalability .

Activité Biologique

Ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate is a pyrazole derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

This compound features a pyrazole ring with a cyano group and an ethyl ester moiety. The synthesis of this compound typically involves the reaction of cyanoacetyl derivatives with hydrazines, leading to the formation of various pyrazole derivatives that can be further functionalized for specific biological activities .

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. In a study evaluating various pyrazole compounds, it was found that certain derivatives showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures displayed minimum inhibitory concentrations (MICs) as low as 4 µg/mL against Enterobacterales .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Pyrazole-containing compounds have been shown to inhibit the proliferation of several cancer cell lines, including breast and liver cancer cells. In vitro studies indicated that these compounds could induce apoptosis in cancer cells, suggesting their potential as therapeutic agents .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | 0.03 |

| Doxorubicin | MDA-MB-231 | 0.04 |

| Other Pyrazole Derivatives | HepG2 (Liver Cancer) | Varies |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The cyano group and the pyrazole ring play crucial roles in binding to these targets, leading to modulation of their activity. For example, it has been suggested that these compounds may act as enzyme inhibitors or receptor modulators, affecting pathways involved in cancer progression and inflammation.

Case Studies

Several case studies highlight the effectiveness of this compound in various biological contexts:

- Antibacterial Study : A recent study evaluated the antibacterial efficacy of this compound against multiple strains of bacteria. Results indicated significant inhibition at low concentrations, supporting its use as an antibiotic adjuvant .

- Cancer Cell Proliferation : In vitro experiments demonstrated that treatment with this compound resulted in reduced viability of cancer cells compared to controls, indicating its potential as an anticancer agent .

- Inflammation Model : In an animal model of inflammation, administration of pyrazole derivatives resulted in decreased levels of inflammatory markers, suggesting therapeutic potential in treating conditions like arthritis or other inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate, and how can reaction efficiency be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, triazenylpyrazole precursors can be used to introduce functional groups like azides, which are later modified to cyano groups . Key optimization steps include:

- Catalyst selection : Use of Pd/Cu catalysts for cross-coupling reactions.

- Solvent systems : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity.

- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation.

A reported yield of 72% was achieved using ethyl oxalyl monochloride as an acylating agent under inert conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- NMR : ¹H NMR should show peaks for the pyrazole ring (δ 7.8–8.2 ppm), acetate methylene (δ 4.2–4.5 ppm), and cyano group (indirectly via absence of proton signals) .

- IR : Confirm the cyano group (C≡N stretch at ~2200 cm⁻¹) and ester carbonyl (C=O at ~1730 cm⁻¹) .

- XRD : Single-crystal X-ray diffraction (as in related pyrazole derivatives) resolves ambiguities in regiochemistry and confirms the acetoxyethyl linkage .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for modifying the pyrazole core of this compound?

ICReDD’s quantum chemical reaction path searches and molecular dynamics simulations can model:

- Cyano group reactivity : Predict regioselectivity in electrophilic substitutions (e.g., nitration or halogenation) .

- Steric effects : Density Functional Theory (DFT) calculations assess steric hindrance from the acetoxyethyl group during ring functionalization .

A 2024 study combined computational screening with experimental validation to reduce trial-and-error steps in synthesizing pyrazole-triazole hybrids .

Q. What strategies resolve contradictory data in spectral analysis (e.g., unexpected NOE effects in NMR)?

- Variable-temperature NMR : Distinguish dynamic rotational isomers of the pyrazole ring .

- 2D NMR (COSY, HSQC) : Assign overlapping signals in the acetate side chain .

- Crystallography : Resolve ambiguities in molecular geometry, as demonstrated in a structurally analogous pyrrolizine derivative .

Q. How does the cyano group influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing cyano group:

- Activates the pyrazole ring for nucleophilic aromatic substitution at the 3- or 5-positions.

- Inhibits Pd-catalyzed couplings unless bulky ligands (e.g., XPhos) are used to mitigate steric effects.

For example, Suzuki-Miyaura coupling with aryl boronic acids requires careful optimization of base (K₂CO₃) and ligand ratios .

Methodological Notes

- Safety : Handle with nitrile gloves due to potential cyano group toxicity; avoid open flames (P210 precaution) .

- Scale-up : Membrane separation technologies (e.g., nanofiltration) improve purity in large-scale syntheses .

For advanced inquiries, consult crystallographic databases (e.g., CCDC) and computational reaction design platforms (ICReDD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.